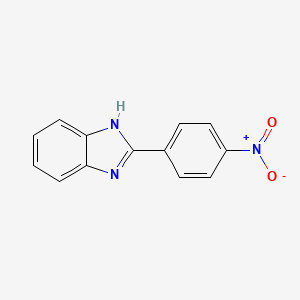

2-(4-nitrophenyl)-1H-benzimidazole

説明

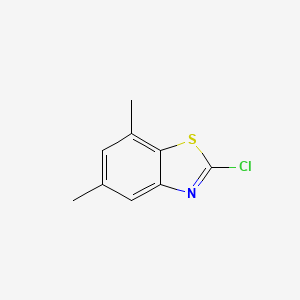

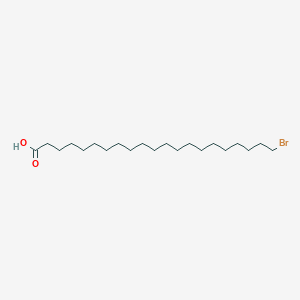

2-(4-nitrophenyl)-1H-benzimidazole is a chemical compound that has gained significant attention in scientific research due to its promising applications in various fields. This compound is a benzimidazole derivative that possesses a nitro group at the para-position of the phenyl ring. The unique chemical structure of 2-(4-nitrophenyl)-1H-benzimidazole has made it an attractive molecule for researchers to investigate its synthesis, mechanism of action, and potential applications.

科学的研究の応用

Anticancer Activity

- Derivatives as Potential Anticancer Agents : 2-aryl-5(6)-nitro-1H-benzimidazole derivatives, including compounds with structures similar to 2-(4-nitrophenyl)-1H-benzimidazole, have been evaluated as potential anticancer agents. Compound 6 [2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole] exhibited significant activity against the A549 cell line, suggesting its potential as a potent anticancer agent (Romero-Castro et al., 2011).

Antibacterial and Antimicrobial Properties

- New Scaffold of Antimicrobial Agents : N,2,6-Trisubstituted 1H-benzimidazole derivatives, including 2-(4-nitrophenyl) variants, have shown promising antibacterial properties against MSSA, MRSA, and various cancer cell lines, indicating their potential as both antimicrobial and anticancer agents (Pham et al., 2022).

Antioxidant and Enzyme Inhibitory Activities

- Glucosidase Inhibitors with Antioxidant Activity : Benzimidazole derivatives containing piperazine or morpholineskeletons, related to 2-(4-nitrophenyl)-1H-benzimidazole, have been synthesized and shown to possess significant antioxidant activities and α-glucosidase inhibitory potential (Özil et al., 2018).

Antihypertensive Properties

- Potential Angiotensin II Receptor Antagonists : Certain benzimidazole derivatives, including ones with structural similarities to 2-(4-nitrophenyl)-1H-benzimidazole, have been studied for their antihypertensive activity, showing promising results as potential blood pressure regulators (Sharma et al., 2010).

DNA Interaction Studies

- Interaction with DNA : The interaction of benzimidazole molecules, including 2-(2-nitrophenyl)-1H-benzimidazole derivatives, with DNA has been assessed, providing insights into their potential therapeutic applications and modes of action (Catalán et al., 2010).

Vasorelaxant Activity

- Vasorelaxant Leads for Hypertensive Diseases : 2-(substituted phenyl)-1H-benzimidazoles, including 5-nitro derivatives, have been shown to possess vasorelaxant activity, suggesting their potential use in treating hypertensive diseases (Estrada-Soto et al., 2006).

Organic Synthesis Applications

- Intramolecular Aromatic Nucleophilic Substitution : 2-(2-nitrophenyl)-1H-benzimidazoles have been used in studies of intramolecular aromatic nucleophilic substitution reactions, contributing to the development of novel organic synthesis methodologies (Fekner et al., 2003).

作用機序

Target of Action

It’s known that benzimidazole derivatives have a broad range of biological activities and bind with high affinity to multiple receptors . They are often used in the development of new drugs due to their diverse biological properties .

Mode of Action

It’s known that nitrophenyl compounds can undergo various reactions, including reduction . The reduction of nitrophenyl compounds is often used as a benchmark reaction to assess the activity of nanostructured materials .

Biochemical Pathways

It’s known that nitrophenol compounds can be degraded via various pathways . For instance, 2-chloro-4-nitrophenol is degraded via the 1,2,4-benzenetriol pathway in certain bacteria .

Pharmacokinetics

It’s known that the pharmacokinetics of drug molecules can be influenced by their chemical structure . For instance, the presence of two hydroxyl groups in certain urea derivatives increases their solubility in water, which is important for bioavailability .

Result of Action

It’s known that nitrophenyl compounds can interfere with the replication potential of certain enzymes, making them efficient inhibitors .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(4-nitrophenyl)-1H-benzimidazole. For instance, the catalytic reduction of 4-nitrophenol, a related compound, is influenced by the presence of various reducing agents and the properties of the reaction environment .

特性

IUPAC Name |

2-(4-nitrophenyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O2/c17-16(18)10-7-5-9(6-8-10)13-14-11-3-1-2-4-12(11)15-13/h1-8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVNHSLVVOOKWHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60395505 | |

| Record name | 2-(4-Nitrophenyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-nitrophenyl)-1H-benzimidazole | |

CAS RN |

729-13-5 | |

| Record name | 2-(4-Nitrophenyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(2-Bromophenoxy)propyl]dimethylamine](/img/structure/B1608195.png)

![1-[4-Hydroxy-3-(methoxymethyl)phenyl]ethan-1-one](/img/structure/B1608201.png)

![Ethyl 5-tert-butyl-2-[(3-methylphenyl)methyl]pyrazole-3-carboxylate](/img/structure/B1608210.png)